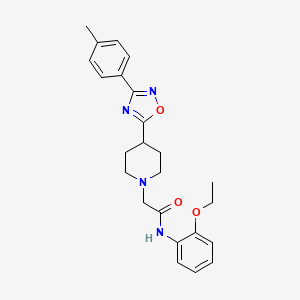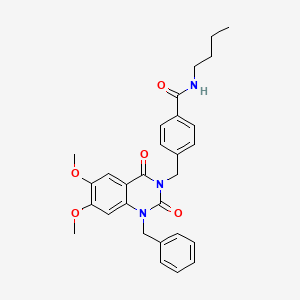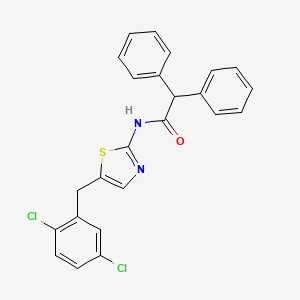
N-(1,1-dioxothiolan-3-yl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of acetamide derivatives typically involves acylation reactions where an amine reacts with an activated carboxylic acid or its derivatives. For instance, in the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, 2-aminothiophene-3-carbonitrile was reacted with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . Similarly, other studies describe the synthesis of various acetamide derivatives using different starting materials and conditions, which could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. For example, the study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide utilized these techniques to determine the molecular structure and crystal packing, which was stabilized by hydrogen bonds . These methods are crucial for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions depending on their functional groups. The reactivity of such compounds can be studied using computational methods like density functional theory (DFT) to predict interactions with other molecules, such as DNA bases . Additionally, the reactivity can be influenced by the presence of substituents on the aromatic rings or heterocycles, as seen in the synthesis of angular heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of heteroatoms like sulfur, nitrogen, and oxygen can affect these properties. The biological activities, such as antioxidant and antimicrobial properties, are also significant aspects of these compounds. For instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide exhibited moderate antioxidant activity and significant antimicrobial properties . Other studies have reported anti-inflammatory, antioxidant, and antiplatelet activities of similar acetamide derivatives .
Aplicaciones Científicas De Investigación
Chemoselective Acetylation in Drug Synthesis
Research by Magadum & Yadav (2018) focused on the chemoselective monoacetylation of amino groups using a catalytic process. This method is crucial for synthesizing intermediates like N-(2-Hydroxyphenyl)acetamide, which are vital in creating antimalarial drugs. The study emphasizes the importance of selecting appropriate acyl donors and optimizing reaction conditions to achieve desired selectivity and efficiency, potentially applicable to the synthesis of compounds like N-(1,1-dioxothiolan-3-yl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide (Magadum & Yadav, 2018).
Flavoring Substance Evaluation
The European Food Safety Authority (EFSA) evaluated a structurally similar compound, 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide, for its safety as a flavoring substance. This evaluation indicates the potential for related compounds to be assessed for use in food, considering their safety and impact on human health. This research could inform the safety assessments of related compounds, including N-(1,1-dioxothiolan-3-yl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide (Younes et al., 2018).
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-14-4-2-5-16(10-14)23-12-18(20)19(11-17-6-3-8-24-17)15-7-9-25(21,22)13-15/h2-6,8,10,15H,7,9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKWJLMWKGYODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B3008354.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B3008358.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B3008359.png)




![(2E)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B3008367.png)
![2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3008368.png)

![3-[2-(Cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B3008373.png)
![7-(3,4-dimethoxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008374.png)
![2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one](/img/structure/B3008376.png)